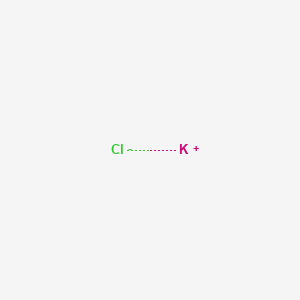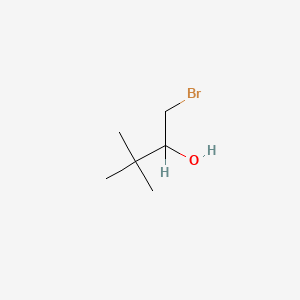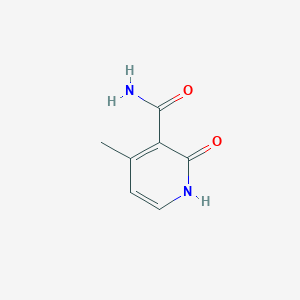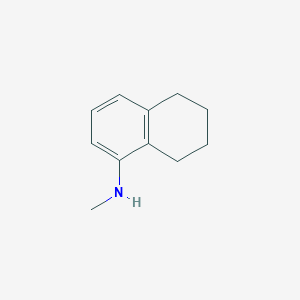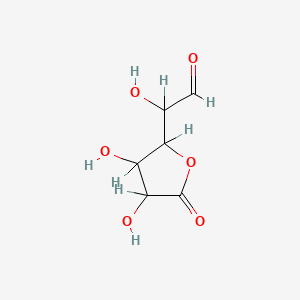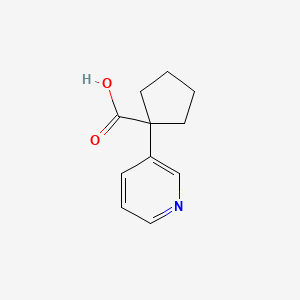
Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-
Übersicht
Beschreibung
“Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-” is a cyclic carboxylic acid with a pyridine moiety attached to the cyclopentane ring. It has a CAS Number of 143619-74-3 and a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of cyclopentanecarboxylic acid can be achieved by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of “Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-” is represented by the linear formula C11H13NO2 . The InChI code for this compound is 1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6H2,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Electrolytic Dissociation Analysis
Cyclopentanedicarboxylic acids, closely related to Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-, have been analyzed for their behavior in solutions, particularly focusing on their electrolytic dissociation. This analysis is significant for understanding the distribution of biopharmaceutically active and inactive forms in solutions, which is crucial for their use as pharmaceutical intermediates (E. Kvaratskhelia, R. Kvaratskhelia, & R. Kurtanidze, 2013).
Extraction and Equilibrium Studies
Research has been conducted on the extraction of Pyridine-3-carboxylic acid using 1-Dioctylphosphoryloctane with different diluents, which is relevant due to Pyridine-3-carboxylic acid's structural similarity to Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. This work is significant for applications in the food, pharmaceutical, and biochemical industries, offering insights into improving acid production through enzymatic conversion or biosynthesis (Sushil Kumar & B. V. Babu, 2009).
Supramolecular Self-Assembly
Studies on 2-hydroxy-1-cyclopentanecarboxylic acid and its derivatives have shown patterns of supramolecular self-assembly, which could be indicative of the behavior of similar compounds like Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. This research is foundational for the development of new materials and drugs, highlighting the potential of these compounds in forming complex structures with unique properties (A. Kălmăn et al., 2002).
Coordination Chemistry and Ligand Behavior
3,4-Pyridinedicarboxylic acid, which shares a structural component with Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-, has been examined for its role as a multifunctional ligand in coordination chemistry. Understanding the ligand behavior and its interactions is essential for the synthesis of new metal-organic frameworks and coordination compounds with potential applications in catalysis, materials science, and pharmaceuticals (I. R. Evans et al., 2008).
Novel Metal-Organic Frameworks
Research on cyclopentanetetracarboxylic acid and its ability to form "brick-wall"-like metal-organic frameworks showcases the potential of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- derivatives in constructing new materials. These frameworks have intriguing luminescent and magnetic properties, suggesting applications in sensors, data storage, and catalysis (Lin Cui et al., 2013).
Eigenschaften
IUPAC Name |
1-pyridin-3-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFPUQUHEGRCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268628 | |
| Record name | 1-(3-Pyridinyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- | |
CAS RN |
143619-74-3 | |
| Record name | 1-(3-Pyridinyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143619-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



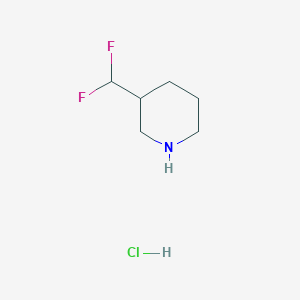
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B3419406.png)
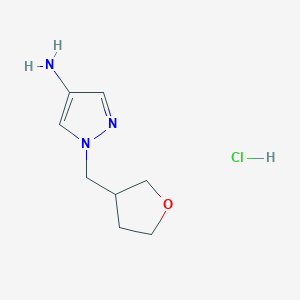
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3419427.png)
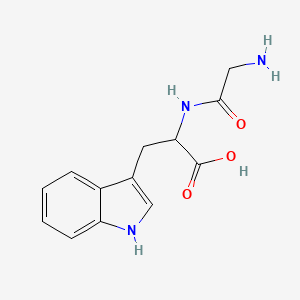
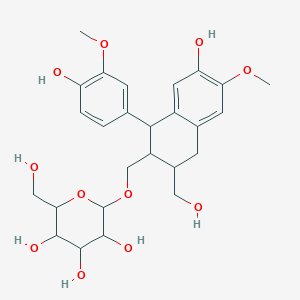
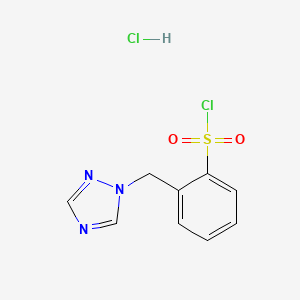
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3419445.png)
